2-Cyano-5-(2,5-difluorophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(2,5-difluorophenyl)phenol is an aromatic compound that features a cyano group and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2,5-difluorophenyl)phenol typically involves the introduction of the cyano group and fluorine atoms onto a phenyl ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated phenol, reacts with a cyanide source in the presence of a base. The reaction conditions often include solvents like dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2,5-difluorophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Cyano-5-(2,5-difluorophenyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2,5-difluorophenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5-(2-fluorophenyl)phenol
- 2-Cyano-5-(3,4-difluorophenyl)phenol
- 2-Cyano-5-(2,3-difluorophenyl)phenol
Uniqueness
2-Cyano-5-(2,5-difluorophenyl)phenol is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms in the 2 and 5 positions on the phenyl ring can enhance its stability and alter its electronic properties compared to similar compounds with different fluorine placements.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFCVBHZBQWIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684741 |
Source
|
Record name | 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-08-7 |
Source
|
Record name | 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.